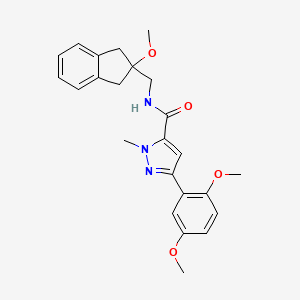
3-(2,5-dimethoxyphenyl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,5-dimethoxyphenyl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C24H27N3O4 and its molecular weight is 421.497. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-(2,5-dimethoxyphenyl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to summarize the available data on its biological activity, including mechanisms of action, efficacy in various models, and potential therapeutic applications.
Chemical Structure
The structural formula of the compound can be represented as follows:
Research indicates that pyrazole derivatives often exhibit a variety of biological activities through multiple mechanisms. The specific compound may act as an inhibitor of certain enzymes or receptors involved in cancer progression and inflammation. For instance, studies on similar pyrazole compounds have shown inhibition of monoamine oxidase (MAO) and anti-inflammatory properties through modulation of cytokine production .
Biological Activity Overview
The biological activity of this compound is summarized in the following table:
Case Studies and Research Findings
Several studies have explored the biological effects of related pyrazole compounds. For example:
- Anticancer Activity : A study evaluated a series of pyrazole derivatives for their anticancer properties using human cancer cell lines. The results indicated that certain analogs exhibited IC50 values significantly lower than standard chemotherapeutic agents, suggesting strong anticancer potential .
- Neuropharmacological Effects : Another investigation focused on the neuroprotective effects of pyrazole derivatives. The findings indicated that these compounds could mitigate neuroinflammation and promote neuronal survival in models of neurodegeneration .
- Inflammation Models : In vivo studies demonstrated that specific pyrazole derivatives could reduce edema and inflammatory markers in carrageenan-induced models, highlighting their potential as anti-inflammatory agents .
Propriétés
IUPAC Name |
5-(2,5-dimethoxyphenyl)-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-27-21(12-20(26-27)19-11-18(29-2)9-10-22(19)30-3)23(28)25-15-24(31-4)13-16-7-5-6-8-17(16)14-24/h5-12H,13-15H2,1-4H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUDNNAMWYXLGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC3(CC4=CC=CC=C4C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














